

Application Notes and Protocols for cGAS-IN-3 in STING Pathway Analysis

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Compound of Interest

Compound Name: cGAS-IN-3

Cat. No.: B12364584

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Introduction

The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. **cGAS-IN-3** is a small molecule inhibitor of cGAS, the enzyme responsible for producing the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. These application notes provide a comprehensive overview of the use of **cGAS-IN-3** as a tool to probe the cGAS-STING signaling pathway, including detailed protocols for key experiments and data presentation.

The activation of the cGAS-STING pathway begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of cGAMP from ATP and GTP.[1] cGAMP then binds to the STING protein, which is localized on the endoplasmic reticulum.[2] This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and induces the transcription of type I interferons (IFNs), such as IFN- β , and other pro-inflammatory cytokines.[2][3]

Mechanism of Action of cGAS-IN-3

cGAS-IN-3 acts as a direct inhibitor of the enzymatic activity of cGAS. By binding to cGAS, it prevents the synthesis of cGAMP, thereby blocking the downstream signaling cascade that leads to IFN- β production. The inhibitory effect of **cGAS-IN-3** is specific to cGAS and does not directly target other components of the STING pathway.

Data Presentation

Quantitative Analysis of cGAS-IN-3 Activity

The following table summarizes the key quantitative parameters of **cGAS-IN-3** in inhibiting the cGAS-STING pathway. Note: Specific IC₅₀ values for **cGAS-IN-3** are not yet publicly available in the searched literature. The table structure is provided as a template for when such data becomes available.

Assay Type	Cell Line/System	Parameter	Value (μ M)	Reference
cGAMP Production Inhibition	In vitro	IC ₅₀	TBD	
IFN- β Reporter Assay	THP-1 Lucia ISG	IC ₅₀	TBD	
IFN- β ELISA	Primary Murine Macrophages	IC ₅₀	TBD	
Cellular Thermal Shift Assay (CETSA)	HEK293T	Δ T _m ($^{\circ}$ C)	TBD	

TBD: To Be Determined from future experimental data.

Experimental Protocols

cGAMP Production Assay (ELISA)

This protocol describes the measurement of cGAMP levels in cell lysates following treatment with **cGAS-IN-3**.

Materials:

- **cGAS-IN-3**
- Cell line of interest (e.g., THP-1)
- dsDNA (e.g., Herring Testes DNA)
- Transfection reagent (e.g., Lipofectamine 2000)
- Cell lysis buffer
- 2'3'-cGAMP ELISA Kit (e.g., from Cayman Chemical)[4]
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 24-well plate at a density that allows for optimal growth and transfection efficiency.
- **Compound Treatment:** Pre-treat cells with varying concentrations of **cGAS-IN-3** or vehicle control for 1-2 hours.
- **Stimulation:** Transfect cells with dsDNA to stimulate cGAS activity.
- **Cell Lysis:** After a suitable incubation period (e.g., 4-6 hours), wash the cells with PBS and lyse them using a compatible lysis buffer.
- **cGAMP Quantification:** Perform the 2'3'-cGAMP ELISA according to the manufacturer's instructions.[4] Briefly, this involves adding cell lysates to a plate pre-coated with a cGAMP antibody, followed by the addition of a HRP-conjugated cGAMP tracer and substrate for colorimetric detection.

- **Data Analysis:** Measure the absorbance at 450 nm and calculate the cGAMP concentration based on a standard curve. Determine the IC₅₀ value of **cGAS-IN-3** by plotting the percentage of cGAMP inhibition against the log concentration of the inhibitor.

IFN- β Reporter Assay

This protocol outlines the use of a reporter cell line to measure the inhibition of IFN- β production by **cGAS-IN-3**.

Materials:

- **cGAS-IN-3**
- THP-1 Lucia™ ISG reporter cell line (InvivoGen)
- dsDNA
- Transfection reagent
- Luciferase assay reagent
- Luminometer

Procedure:

- **Cell Seeding:** Seed THP-1 Lucia™ ISG cells in a 96-well plate.
- **Compound Treatment:** Treat the cells with a serial dilution of **cGAS-IN-3** or vehicle control for 1-2 hours.
- **Stimulation:** Transfect the cells with dsDNA to activate the cGAS-STING pathway.
- **Incubation:** Incubate the cells for 24 hours to allow for reporter gene expression.
- **Luciferase Assay:** Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
- **Data Analysis:** Calculate the percentage of inhibition of luciferase activity for each concentration of **cGAS-IN-3** and determine the IC₅₀ value.

IFN- β ELISA

This protocol describes the quantification of secreted IFN- β in the cell culture supernatant.

Materials:

- **cGAS-IN-3**
- Primary murine bone marrow-derived macrophages (BMDMs) or other relevant cell type
- dsDNA
- Transfection reagent
- Human or Murine IFN- β ELISA Kit[5]
- Plate reader

Procedure:

- **Cell Culture and Treatment:** Culture and treat cells with **cGAS-IN-3** and dsDNA as described in the cGAMP production assay.
- **Supernatant Collection:** After 24 hours of stimulation, collect the cell culture supernatant.
- **ELISA:** Perform the IFN- β ELISA according to the manufacturer's protocol.[5] This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate.
- **Data Analysis:** Measure the absorbance and determine the concentration of IFN- β from a standard curve. Calculate the IC₅₀ of **cGAS-IN-3** for IFN- β inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[6] Ligand binding can alter the thermal stability of the target protein, which is detected by a shift in its melting temperature (T_m).[6]

Materials:

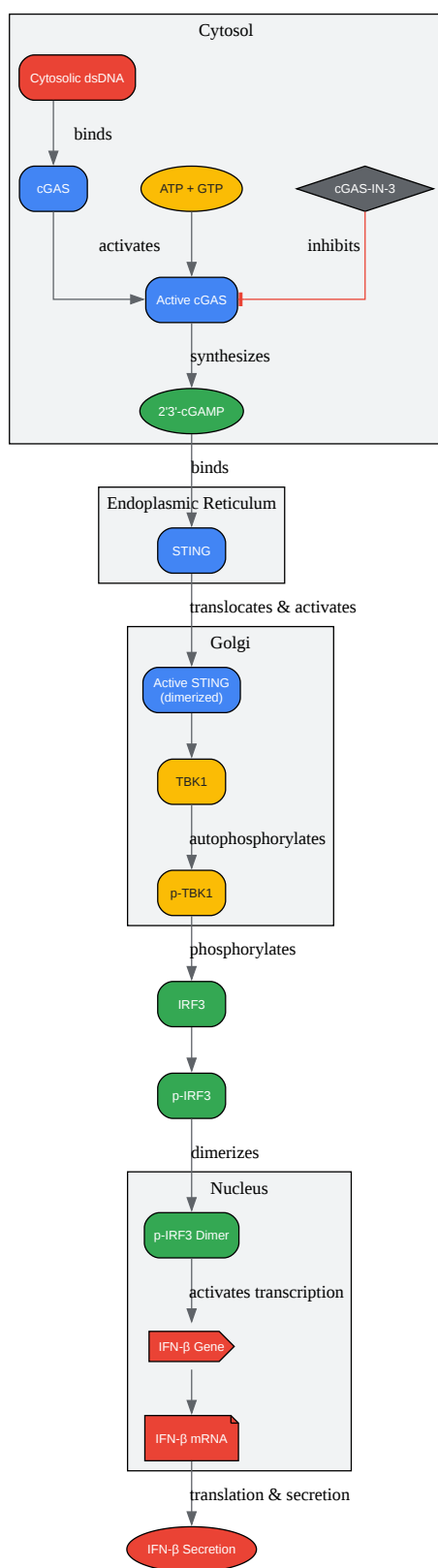
- **cGAS-IN-3**
- HEK293T cells overexpressing tagged cGAS (e.g., HA-tag)
- Cell lysis buffer with protease inhibitors
- SDS-PAGE and Western blotting reagents
- Anti-tag antibody (e.g., anti-HA)
- Thermocycler

Procedure:

- **Cell Treatment:** Treat the cells with **cGAS-IN-3** or vehicle control for 1 hour at 37°C.
- **Heating:** Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
- **Cell Lysis and Centrifugation:** Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
- **Western Blotting:** Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the tag on cGAS.
- **Data Analysis:** Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of **cGAS-IN-3** indicates target engagement.

Visualizations

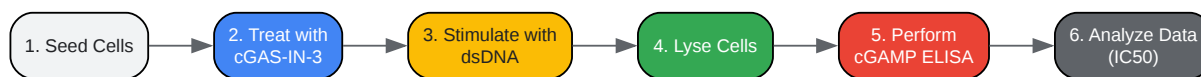
Signaling Pathway Diagram



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Caption: cGAS-STING signaling pathway and the inhibitory action of **cGAS-IN-3**.

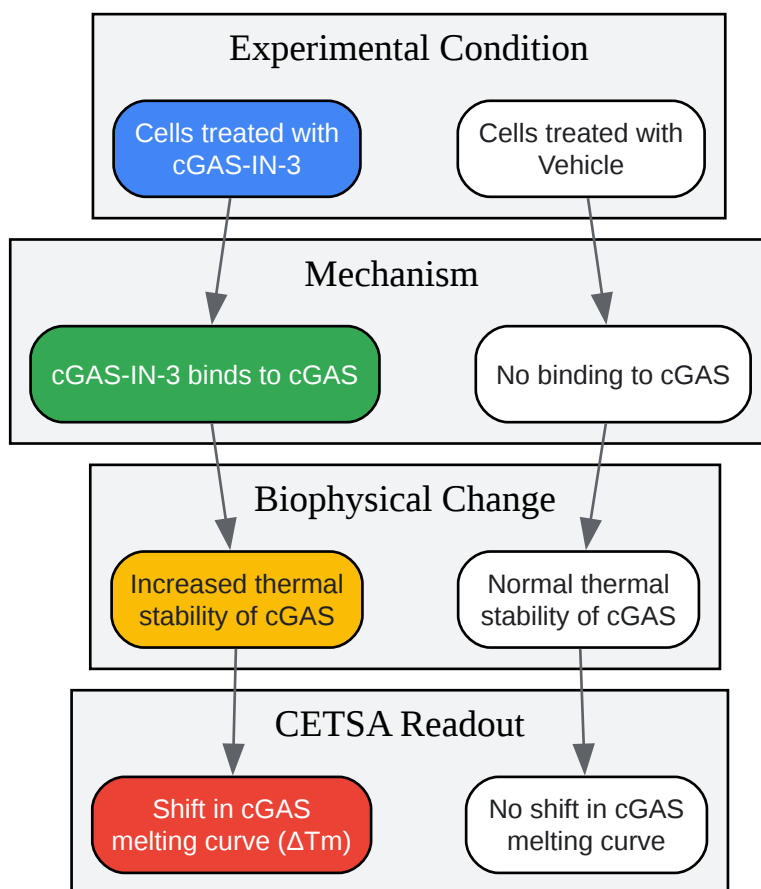
Experimental Workflow: cGAMP ELISA



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Caption: Workflow for determining the IC₅₀ of **cGAS-IN-3** on cGAMP production.

Logical Relationship: Target Engagement Confirmation with CETSA



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Caption: Logical flow of confirming **cGAS-IN-3** target engagement using CETSA.

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